N-(4-Ethenylphenyl)thiourea
Description
N-(4-Ethenylphenyl)thiourea is a thiourea derivative characterized by a thiourea core (-N-C(S)-N-) substituted with a 4-ethenylphenyl group at one nitrogen atom. Thiourea derivatives are renowned for their versatility in medicinal chemistry, materials science, and catalysis due to their ability to engage in hydrogen bonding and interact with biological targets [1].
Properties
CAS No. |
1483-59-6 |
|---|---|
Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(4-ethenylphenyl)thiourea |
InChI |
InChI=1S/C9H10N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h2-6H,1H2,(H3,10,11,12) |
InChI Key |
LXBYWZIMFMQONU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Ethenylphenyl)thiourea can be synthesized through various methods. One common approach involves the reaction of 4-ethenylaniline with thiophosgene or its less toxic substitutes in the presence of a base. Another method includes the reaction of 4-ethenylaniline with isothiocyanates under mild conditions . These reactions typically occur in aqueous or organic solvents and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethenylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products have diverse applications in organic synthesis and pharmaceuticals.
Scientific Research Applications
N-(4-Ethenylphenyl)thiourea has numerous scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Industry: The compound is used in the production of dyes, elastomers, plastics, and textiles.
Mechanism of Action
The mechanism of action of N-(4-Ethenylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit peroxidase activity in the thyroid gland, leading to reduced thyroid hormone production . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Electronic Comparisons
Thiourea derivatives are differentiated by their substituents, which dictate their chemical and biological profiles. Below is a comparative analysis:
Table 1: Key Structural and Electronic Features
| Compound Name | Substituents | Molecular Weight (Da) | Key Features |
|---|---|---|---|
| N-(4-Ethenylphenyl)thiourea | 4-Ethenylphenyl | ~180 (estimated) | Ethenyl group enables π-conjugation; moderate steric bulk. |
| N-Phenylthiourea | Phenyl | 152.2 | Simpler structure; used as a tyrosinase inhibitor [5]. |
| 1-(4-Nitrophenyl)-2-thiourea | 4-Nitrophenyl | 199.2 | Nitro group enhances electrophilicity; used in redox studies [10]. |
| N-(4-Chlorophenyl)thiourea | 4-Chlorophenyl | 186.7 | Chlorine increases lipophilicity; antimicrobial applications [16]. |
| N-(4-Methylphenyl)thiourea | 4-Methylphenyl | 166.2 | Methyl group improves solubility; enzyme inhibition [8]. |
| N-Biphenylyl-benzimidazole thiourea | Biphenyl + benzimidazole | ~600 | Complex structure; steric hindrance affects binding [1]. |
Key Observations :
- Electronic Effects: The ethenyl group in this compound may act as an electron donor via resonance, contrasting with electron-withdrawing groups (e.g., nitro in [10]) that reduce electron density on the thiourea core.
- Steric Effects : The ethenyl group’s planar structure imposes less steric hindrance compared to bulkier substituents like biphenyl or benzimidazole moieties (e.g., [1]).
Unique Aspects of this compound :
- The ethenyl group’s conjugation may enhance binding to aromatic residues in enzymes, similar to benzimidazole derivatives [1].
- Compared to halogenated analogs (e.g., [16]), it may exhibit lower cytotoxicity due to the absence of electronegative atoms.
Spectroscopy :
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